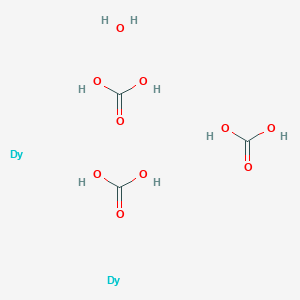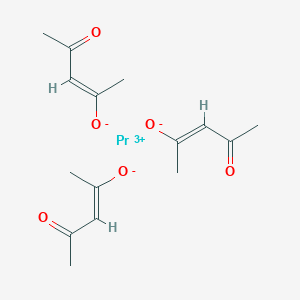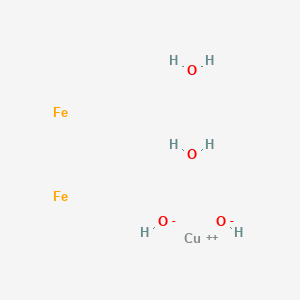
Zirconium hydrogen phosphate
Vue d'ensemble
Description
It is a white, crystalline solid with a layered structure, known for its high thermal and chemical stability, solid-state ion conductivity, and resistance to ionizing radiation . This compound has found applications in various fields, including catalysis, drug delivery, and nuclear waste management .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zirconium hydrogen phosphate can be synthesized through the reaction of zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) with phosphoric acid (H₃PO₄). The reaction typically occurs at elevated temperatures around 80°C, where the zirconium oxychloride is slowly decomplexed . The resulting product is then filtered, washed, and dried to obtain pure zirconium(IV) hydrogenphosphate .
Industrial Production Methods
Industrial production of zirconium(IV) hydrogenphosphate often involves a similar process, but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of complexing agents such as fluoride or oxalate ions can help in obtaining highly crystalline materials .
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium hydrogen phosphate undergoes various types of chemical reactions, including:
Acid-Base Reactions: Due to its acidic nature, it can participate in proton exchange reactions.
Substitution Reactions: It can undergo ion exchange reactions with other cations.
Catalytic Reactions: It acts as a catalyst in several organic reactions, such as acylation and esterification.
Common Reagents and Conditions
Common reagents used in reactions with zirconium(IV) hydrogenphosphate include organic acids, alcohols, and amines. The reactions are typically carried out under acidic conditions, often at elevated temperatures to enhance reaction rates .
Major Products
The major products formed from reactions involving zirconium(IV) hydrogenphosphate depend on the specific reaction. For example, in acylation reactions, the product could be an ester or amide, while in ion exchange reactions, the product would be a different zirconium phosphate compound .
Applications De Recherche Scientifique
Zirconium hydrogen phosphate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which zirconium(IV) hydrogenphosphate exerts its effects is primarily through its layered structure and ion exchange properties. The compound’s layers can incorporate various molecules, allowing it to act as a catalyst or support material. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Titanium(IV) hydrogenphosphate
- Germanium(IV) hydrogenphosphate
- Tin(IV) hydrogenphosphate
- Lead(IV) hydrogenphosphate
Uniqueness
Zirconium hydrogen phosphate is unique due to its high thermal and chemical stability, resistance to ionizing radiation, and solid-state ion conductivity. These properties make it particularly suitable for applications in harsh environments, such as nuclear waste management and high-temperature catalysis .
Propriétés
IUPAC Name |
hydrogen phosphate;zirconium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3O4P.Zr/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKYJGZIKILTCY-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O8P2Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890724 | |
| Record name | Phosphoric acid, zirconium(4+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13772-29-7 | |
| Record name | Phosphoric acid, zirconium(4+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate](/img/structure/B8083356.png)
![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxybutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B8083373.png)


![[(1R,2R,3Z,5R,7S,9Z,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B8083391.png)
![sodium;2-amino-8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purin-6-one](/img/structure/B8083403.png)
![24(R/S)-hydroxycholesterol-[d7]](/img/structure/B8083408.png)
![(1S,5Z,7R,9S,11Z,13S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione](/img/structure/B8083418.png)

